molecular formula C11H11N3O3S B3007439 (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone CAS No. 851863-33-7

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Cat. No.: B3007439
CAS No.: 851863-33-7
M. Wt: 265.29
InChI Key: ZELZUGIOAMZFQB-UHFFFAOYSA-N
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Description

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29. The purity is usually 95%.
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Biological Activity

The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone represents a class of imidazole derivatives that have garnered attention for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (breast)0.19Induction of apoptosis
HeLa (cervical)0.23Cell cycle arrest in G2/M phase
A549 (lung)0.08Inhibition of tubulin polymerization

These compounds often induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Imidazole derivatives have also demonstrated antimicrobial properties. The compound's ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis has been noted in various studies. For example:

  • Bacterial Strains Tested : E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL depending on the strain.

Anti-inflammatory Effects

Research indicates that imidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Properties :
    • A study published in MDPI evaluated a series of imidazole derivatives against human cancer cell lines, reporting that compounds with a similar structure exhibited IC50_{50} values in the low micromolar range, indicating strong anticancer activity. The study highlighted the importance of substituents on the imidazole ring in enhancing biological activity .
  • Antimicrobial Evaluation :
    • In another investigation focusing on antimicrobial properties, a derivative structurally related to this compound was tested against multiple bacterial strains, demonstrating significant inhibition at concentrations comparable to standard antibiotics .

Properties

IUPAC Name

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-18-11-12-5-6-13(11)10(15)8-3-2-4-9(7-8)14(16)17/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELZUGIOAMZFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.